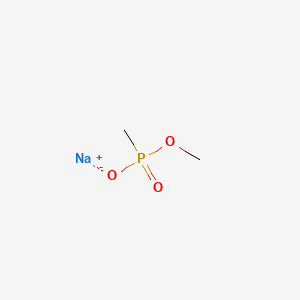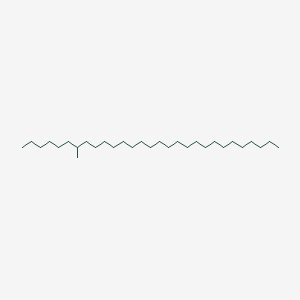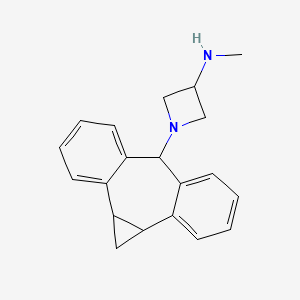
5-Nitrononane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrononane-2,8-dione is a prochiral diketone compound with significant relevance in stereochemistry and natural product synthesis . Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrononane-2,8-dione typically involves the reduction of nitroalkenes or the oxidation of corresponding alcohols . One common method is the stereoselective reduction using alcohol dehydrogenases, such as the ®-selective alcohol dehydrogenase from Lactobacillus brevis . The reaction conditions often include the use of NADPH as a cofactor for the reduction process .
Industrial Production Methods
In industrial settings, continuous flow biocatalysis is employed for the production of this compound . This method enhances mass transfer and resource-efficient synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrononane-2,8-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroxyketones and diols.
Oxidation: Oxidation reactions can convert the diketone to corresponding carboxylic acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Reduction: Common reagents include alcohol dehydrogenases and NADPH.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Hydroxyketones: Formed through reduction reactions.
Diols: Further reduction of hydroxyketones leads to the formation of diols.
Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
5-Nitrononane-2,8-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Nitrononane-2,8-dione involves its reduction by specific enzymes such as alcohol dehydrogenases . The enzymes catalyze the transfer of hydride ions from NADPH to the carbonyl groups of the diketone, resulting in the formation of hydroxyketones and diols . The molecular targets include the carbonyl groups of the diketone, and the pathways involve the regeneration of NADPH through coupled enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrooctane-2,7-dione: Similar structure but with a shorter carbon chain.
5-Nitrodecane-2,9-dione: Similar structure but with a longer carbon chain.
Uniqueness
5-Nitrononane-2,8-dione is unique due to its specific carbon chain length and the position of the nitro and carbonyl groups, which make it an ideal substrate for studying stereoselective reduction reactions . Its ability to form multiple diastereomers through sequential reduction steps further highlights its uniqueness .
Propriétés
Numéro CAS |
78735-42-9 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-nitrononane-2,8-dione |
InChI |
InChI=1S/C9H15NO4/c1-7(11)3-5-9(10(13)14)6-4-8(2)12/h9H,3-6H2,1-2H3 |
Clé InChI |
DPTOJTZVUDTPEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(CCC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



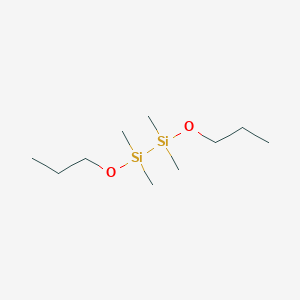
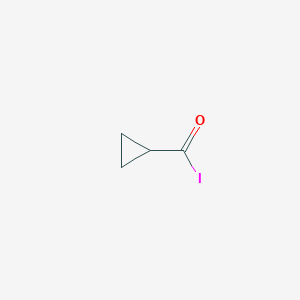
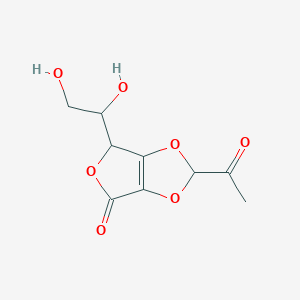
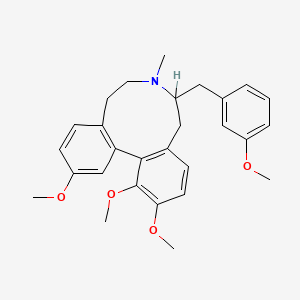
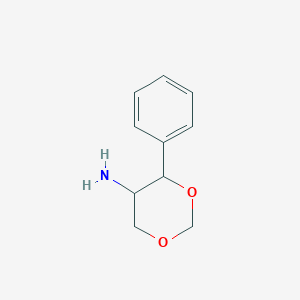
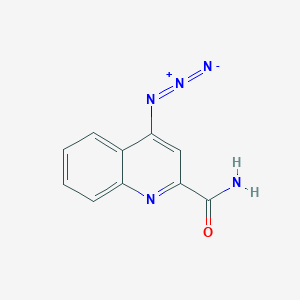
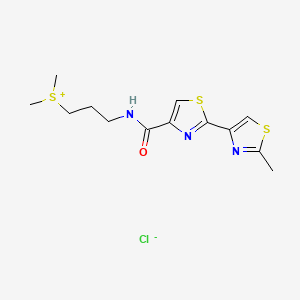
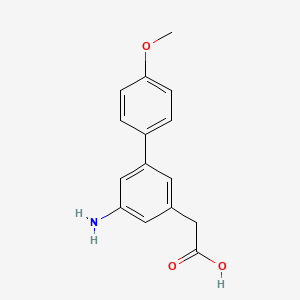
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
